Spinosad Impurity PSA(A)

Catalog No.
S13921492
CAS No.
M.F
C33H50O9
M. Wt
590.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spinosad Impurity PSA(A)

Product Name

Spinosad Impurity PSA(A)

IUPAC Name

19-ethyl-15-hydroxy-14-methyl-7-(3,4,5-trimethoxy-6-methyloxan-2-yl)oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione

Molecular Formula

C33H50O9

Molecular Weight

590.7 g/mol

InChI

InChI=1S/C33H50O9/c1-7-20-9-8-10-27(34)17(2)29(36)26-15-24-22(25(26)16-28(35)41-20)12-11-19-13-21(14-23(19)24)42-33-32(39-6)31(38-5)30(37-4)18(3)40-33/h11-12,15,17-25,27,30-34H,7-10,13-14,16H2,1-6H3

InChI Key

KSCLXDPNSMLYPU-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)OC)OC)C)O

Spinosyn A 17-pseudoaglycone is a macrolide.

Spinosad Impurity PSA(A) is a compound associated with spinosad, a well-known insecticide derived from the fermentation of the soil bacterium Saccharopolyspora spinosa. Spinosad itself is a mixture of spinosyn A and spinosyn D, which together account for about 88% of its composition. Spinosad Impurity PSA(A) represents one of the minor components that can arise during the production process, characterized by slight variations in its molecular structure compared to the primary active ingredients. The presence of impurities like PSA(A) can influence the efficacy and safety profile of formulations containing spinosad .

Involving Spinosad Impurity PSA(A) primarily relate to its formation during the fermentation process and potential modifications in synthetic pathways. The fermentation of Saccharopolyspora spinosa yields various spinosyn compounds, including spinosyn A and D, and their impurities through complex biochemical pathways. Synthetic modifications may also occur, which can involve reactions such as hydrogenation, oxidation, or halogenation to alter specific functional groups within the molecule .

The synthesis of Spinosad Impurity PSA(A) can occur both naturally through fermentation processes and synthetically via chemical modification. The natural synthesis involves cultivating Saccharopolyspora spinosa under controlled conditions to promote the production of spinosyn compounds. For synthetic routes, various

Spinosad Impurity PSA(A) finds applications primarily in agricultural pest control as part of formulations containing spinosad. It is used against a wide range of pests, including caterpillars, thrips, and leafminers. Its low toxicity profile allows for use in organic farming practices, where chemical residues must be minimized. Additionally, research into its unique properties may lead to new applications in pest management or other areas of biocontrol .

Interaction studies involving Spinosad Impurity PSA(A) focus on its effects when combined with other pesticides or biological agents. These studies assess potential synergistic effects that could enhance pest control efficacy or mitigate adverse effects on non-target organisms. Research indicates that while spinosad generally has low toxicity to beneficial insects, understanding how impurities like PSA(A) interact with these organisms is crucial for developing safer pest management strategies .

Spinosad Impurity PSA(A) belongs to a broader class of compounds derived from Saccharopolyspora spinosa. Here is a comparison with some similar compounds:

CompoundDescriptionUnique Features
Spinosyn AMajor active ingredient in spinosad; effective against various pestsHigher potency than impurities; primary insecticidal agent
Spinosyn DAnother key component of spinosad; similar structure to spinosyn ASlightly different efficacy profile; used in formulations
Spinosyn BRelated compound with structural variations; lesser-known compared to A and DPotentially different biological activity
Spinosyn EAnother derivative with distinct structural featuresMay offer unique interactions with specific insect species

Role of Pseudoaglycone (PSA) in Spinosyn Biosynthesis

Pseudoaglycones such as PSA(A) emerge as transient intermediates during the stepwise glycosylation and tailoring of the spinosyn aglycone. The aglycone core, a tetracyclic macrolactone, undergoes sequential glycosylation at the 9- and 17-positions with rhamnose and forosamine, respectively. PSA(A) specifically represents the 17-pseudoaglycone of spinosyn A, formed when forosamine is hydrolyzed under mild acidic conditions (pH 3.0–4.0). This intermediate retains the tri-O-methylrhamnose moiety at the 9-position but lacks the forosamine sugar, rendering it a substrate for subsequent enzymatic modifications.

The stability of PSA(A) contrasts with its spinosyn D counterpart, where vigorous acidic conditions induce decomposition via protonation of the 5,6-double bond, leading to carbonium ion rearrangements. This divergence underscores the structural sensitivity of pseudoaglycones to environmental conditions, which influences their accumulation during biosynthesis. Notably, mutants of S. spinosa blocked in rhamnose methylation (e.g., spinosyns J and L) enable the production of 9-pseudoaglycones through β-elimination of oxidized 3′-O-demethyl derivatives. These findings highlight PSA(A)’s dual role as both a metabolic intermediate and a branching point for derivative synthesis.

Enzymatic Mechanisms of Rhamnose and Forosamine Attachment

The glycosylation of the spinosyn aglycone proceeds through two distinct steps mediated by glycosyltransferases SpnG (rhamnosyltransferase) and SpnP (forosaminyltransferase). SpnG catalyzes the transfer of rhamnose from thymidine diphosphate (TDP)-L-rhamnose to the 9-OH group of the aglycone, forming the 9-pseudoaglycone intermediate. Structural studies reveal that SpnG employs a GT-B fold, with a deep cleft between its N- and C-terminal domains accommodating the aglycone and TDP-sugar. Key residues, including His13 (catalytic base) and Asp316 (stabilizing the transition state), mediate nucleophilic attack by the 9-OH group on the anomeric carbon of rhamnose. Mutagenesis of Phe315, which interacts hydrophobically with the aglycone, reduces catalytic activity by 94%, underscoring its role in substrate binding.

SpnP subsequently attaches forosamine to the 17-OH group of the rhamnosylated intermediate, completing the spinosyn scaffold. Disruption of spnP in S. spinosa results in PSA accumulation, confirming its necessity for forosamine addition. The strict order of glycosylation—rhamnose before forosamine—mirrors patterns observed in tylosin biosynthesis, where mycaminose addition precedes mycarose attachment. This sequentiality ensures proper folding of the aglycone for downstream modifications.

EnzymeSubstrateProductCofactorKey Residues
SpnGAglycone + TDP-Rha9-PseudoaglyconeMg²⁺His13, Asp316
SpnP9-PseudoaglyconeSpinosyn (PSA(A))TDP-ForosamineUndetermined

Genetic Regulation of Polyketide Synthase (PKS) Modules

The spinosad biosynthetic gene cluster spans approximately 80 kb and includes five type I PKS genes (spnA–spnE), 14 tailoring genes, and four regulatory genes. The PKS modules follow a collinear arrangement, with each module catalyzing specific elongation and modification steps:

  • Module 1 (SpnA): Loads the starter unit (cyclohexanecarboxylic acid) and performs the first elongation.
  • Modules 2–5 (SpnB–SpnE): Incorporate methylmalonyl-CoA extender units, introducing methyl branches and ketoreductions.

Disruption of spnA, spnD, or spnE via insertional mutagenesis abolishes spinosad production, demonstrating their indispensability. Heterologous expression of the cluster in Streptomyces erythraea (replacing the erythromycin PKS) yielded spinosad titers of 830 mg/L, confirming the functional autonomy of the PKS system. Regulatory genes spnR and spnS modulate cluster expression, though their precise mechanisms remain unresolved.

CRISPR/Cas9-Mediated Gene Cluster Overexpression

The application of CRISPR/Cas9 technology for gene cluster overexpression has emerged as a revolutionary approach for optimizing PSA(A) production in Saccharopolyspora spinosa [3] [4]. The complete spinosyn gene cluster spans approximately 74 kilobases and contains 19 essential genes responsible for spinosad biosynthesis, including the formation of the PSA(A) intermediate [3].

Recent breakthrough research successfully demonstrated the overexpression of the complete spinosyn gene cluster using CRISPR/Cas9-mediated Transformation-Associated Recombination cloning methodology [3] [4]. The construction of plasmid pCM265-spn enabled the overexpression of the entire gene cluster in Saccharopolyspora spinosa, resulting in the engineered strain Saccharopolyspora spinosa-spn [3]. This strain achieved a remarkable 124% increase in spinosad yield, producing 693 mg/L compared to the wild type production of 309 mg/L [3] [4].

The CRISPR/Cas9 system utilized three separate Cas9-guide RNA complexes to excise the spinosyn gene cluster from the chromosome of Saccharopolyspora spinosa [3]. Due to the substantial size of the complete gene cluster, the methodology required splitting it into two fragments designated spn1 and spn2, with a 925 base pair overlap between them [3]. The successful integration of these fragments through homologous recombination demonstrated the effectiveness of this approach for large-scale gene cluster manipulation [3] [5].

Transcriptional analysis of the engineered strain revealed significant upregulation of all 19 genes within the spinosyn gene cluster, directly contributing to enhanced secondary metabolism and increased PSA(A) formation [3]. The overexpression strategy also influenced primary metabolism, resulting in delayed spore formation and altered hyphal morphology, indicating a metabolic shift toward secondary metabolite production [3] [4].

Engineering StrategySpinosad Yield (mg/L)Improvement FactorReference
Wild Type Control3091.0x [3]
Complete Gene Cluster Overexpression6932.24x [3]
Optimized Medium + Gene Overexpression9202.98x [3]

Heterologous expression systems have also demonstrated the potential for gene cluster amplification strategies [6] [7]. In Streptomyces coelicolor, tandem amplification of the spinosad biosynthetic gene cluster to five copies through a ZouA-dependent DNA amplification system resulted in spinosad production of 1253.9 ± 78.2 μg/L, representing a 224-fold increase compared to single-copy expression [6] [7].

NADPH Flux Modulation in Stationary Phase Fermentation

The availability of NADPH serves as a critical limiting factor for PSA(A) biosynthesis, particularly during stationary phase fermentation when secondary metabolite production reaches maximum levels [8] [9] [10]. NADPH-dependent reactions are fundamental to the biosynthetic pathways leading to PSA(A) formation, making cofactor optimization essential for production enhancement [10] [11].

During stationary phase fermentation, microbial cells undergo significant metabolic reorganization that affects NADPH regeneration pathways [12] [13]. The pentose phosphate pathway represents the primary source of NADPH through the activities of glucose-6-phosphate dehydrogenase and 6-phosphogluconate dehydrogenase [10] [11]. Strategic modulation of these enzymatic activities has proven effective for increasing NADPH availability in secondary metabolite production systems [10] [14].

Research on NADPH flux optimization has demonstrated that overexpression of key enzymes in the pentose phosphate pathway can increase intracellular NADPH concentrations by up to 4.5-fold [10]. In Escherichia coli systems, overexpression of the zwf gene encoding glucose-6-phosphate dehydrogenase and the glk gene encoding glucokinase resulted in NADPH content increases from 150.3 to 681.8 μmol/L [10]. Similar strategies applied to actinomycete fermentation systems have shown comparable improvements in cofactor availability [9] [10].

The stationary phase represents a particularly critical period for NADPH demand in spinosad-producing organisms [15] [12]. During this phase, the accumulation of PSA(A) and its conversion to mature spinosad compounds requires substantial reducing power [16] [15]. Metabolic engineering approaches targeting pyruvate carboxylase downregulation have successfully redirected carbon flux toward acetyl-CoA and NADPH-generating pathways [15] [17].

NADPH Enhancement StrategyCofactor IncreaseProduction ImprovementReference
Pentose Phosphate Pathway Overexpression4.5-fold2.8-fold yield improvement [10]
Malic Enzyme Overexpression66% increase30% product increase [10]
Pyruvate Flux RedirectionSignificant accumulation199.4% increase [15]

Alternative NADPH regeneration pathways have also been explored for optimization purposes [8] [10]. The NADP-dependent malic enzyme working in the decarboxylation direction and isocitrate dehydrogenase of the tricarboxylic acid cycle provide additional sources of reducing power [10] [11]. Integration of multiple NADPH-generating pathways through coordinated gene expression has demonstrated synergistic effects on secondary metabolite production [10] [14].

Rhamnose Biosynthetic Gene Duplication Effects

The rhamnose biosynthetic pathway plays a fundamental role in PSA(A) formation, as rhamnose represents one of the two essential deoxysugars incorporated into the spinosad structure [18] [19] [20]. The pathway consists of four key enzymes encoded by the gtt, gdh, epi, and kre genes, which convert glucose-1-phosphate to NDP-L-rhamnose through the common intermediate 4-keto-6-deoxy-D-glucose [18] [19] [21].

Gene duplication studies have revealed that simultaneous duplication of the gtt and gdh genes, which encode the first two enzymes in the rhamnose biosynthetic pathway, produces dramatic improvements in spinosyn yield [18] [19] [20]. These enzymes catalyze the formation of the common precursor 4-keto-6-deoxy-D-glucose, which serves as the branch point for both rhamnose and forosamine biosynthesis [18] [20] [21].

Research findings indicate that individual duplication of any single rhamnose biosynthesis gene has no measurable effect on spinosyn production [18] [19]. However, when the regions containing both gtt and gdh plus kre genes were duplicated simultaneously, significant yield improvements were observed [18] [19]. This suggests that spinosad production is limited by the supply of the common intermediate 4-keto-6-deoxy-D-glucose rather than by individual enzymatic steps [18] [20].

The rhamnose biosynthetic genes are uniquely positioned within the Saccharopolyspora spinosa genome, located in three different regions that are unlinked to the main spinosyn biosynthetic gene cluster [18] [19]. This distribution pattern indicates that these genes serve dual functions, providing rhamnose for both cell wall synthesis and secondary metabolite production [18] [19] [20].

Gene Duplication StrategySpinosyn Yield EffectMetabolic ImpactReference
Single Gene Duplication (gtt, epi, or gdh+kre)No effectNo change [18] [19]
Dual Gene Duplication (gtt + gdh+kre)Significant increaseEnhanced flux through common intermediate [18] [19]
Rhamnose/Forosamine Gene Overexpression13-fold increaseAccelerated sporulation [3] [22]

The molecular basis for the gene duplication effect lies in the metabolic bottleneck created by insufficient production of 4-keto-6-deoxy-D-glucose [18] [20] [21]. Both rhamnose and forosamine biosynthesis compete for this common precursor, and increasing its availability through coordinated gene duplication removes this limitation [18] [19]. The enhanced flux through this pathway directly impacts PSA(A) formation by ensuring adequate supply of the rhamnose moiety required for pseudoaglycone synthesis [18] [23] [20].

Disruption studies of rhamnose biosynthesis genes have provided additional insights into their essential nature [18] [19]. Mutants with disrupted rhamnose genes exhibit highly fragmented mycelia and can only survive in media supplemented with osmotic stabilizers, demonstrating the critical role of these genes in both primary and secondary metabolism [18] [19]. This dual functionality explains why their duplication produces such pronounced effects on spinosad and PSA(A) production [18] [19] [20].

Glycosyltransferase-Based Colorimetric Detection Systems

The development of efficient high-throughput screening methods for spinosad impurity PSA(A) has been revolutionized by the implementation of glycosyltransferase-based colorimetric detection systems. These screening approaches have proven particularly valuable in detecting pseudoaglycone (PSA), which serves as the precursor compound for spinosad biosynthesis [1] [2].

The glycosyltransferase OleD from Streptomyces antibioticus represents the cornerstone of these detection methodologies. This enzyme has been specifically selected for its broad substrate promiscuity and capability to catalyze glycosylation reactions with diverse acceptor molecules [3] [4]. The OleD-based detection system operates through the utilization of colorimetric reactions coupled with glycosylation, providing a direct visual readout for PSA accumulation [1] [2].

The fundamental principle underlying these colorimetric detection systems involves the enzymatic transfer of sugar moieties from nucleoside diphosphate donors to acceptor substrates. In the context of PSA detection, the reaction mixture typically contains the OleD glycosyltransferase, a suitable sugar donor such as UDP-glucose, and the PSA-containing sample. The enzymatic reaction results in the formation of glycosylated products, which can be monitored through spectrophotometric analysis [5] [6].

Several methodological approaches have been developed to enhance the sensitivity and specificity of these colorimetric assays. The pH-sensitive colorimetric glycosyltransferase activity assay represents one such advancement, where the relationship between glycoside formation and pH value is inversely proportional [5]. This assay utilizes phenol red as an indicator, with the pH change accompanying the glycosylation reaction providing a measurable colorimetric response [7].

The UDP-Glo glycosyltransferase assay constitutes another significant development in this field. This assay converts UDP to ATP, which subsequently triggers a luciferase reaction to generate light. The relationship between glycoside formation and ATP detection is directly proportional, providing enhanced sensitivity for PSA quantification [5] [8].

Phosphate-coupled glycosyltransferase assays have also been implemented for PSA detection. These assays utilize a two-step colorimetric approach employing phosphatase and malachite green reagents. The phosphate released during the glycosylation reaction is quantified colorimetrically, with the amount of phosphate being directly proportional to the glycoside formation [5] [9].

The optimization of these detection systems has involved systematic evaluation of reaction conditions, including buffer composition, temperature, pH, and substrate concentrations. Studies have demonstrated that the detection limit for PSA can reach as low as 0.1 mg/L using optimized colorimetric protocols [1]. The implementation of automated liquid handling systems and microplate readers has further enhanced the throughput capabilities of these assays.

Mutant Strain Selection Criteria for PSA Accumulation

The selection of mutant strains exhibiting enhanced PSA accumulation requires the implementation of systematic screening criteria that account for multiple biochemical and physiological parameters. The development of effective selection criteria has been informed by comprehensive metabolomics analyses of Saccharopolyspora spinosa strains with varying spinosad production capabilities [10] [11].

Primary selection criteria focus on quantitative assessment of PSA accumulation levels in fermentation broths. Strains demonstrating PSA concentrations exceeding 0.66-fold increase compared to parent strains are considered promising candidates for further evaluation [1] [2]. This threshold has been established based on correlations between PSA accumulation and subsequent spinosad production enhancement.

Secondary selection criteria involve evaluation of biomass accumulation patterns and growth characteristics. Mutant strains exhibiting altered glucose consumption profiles while maintaining viable cell density are prioritized for selection [12]. These criteria recognize that metabolic redirection toward PSA biosynthesis may result in modified primary metabolism patterns.

The expression analysis of key biosynthetic genes constitutes another critical selection criterion. Strains demonstrating upregulated expression of genes involved in polyketide synthesis, particularly spnA through spnE, are given priority during selection processes [13]. Quantitative real-time polymerase chain reaction analysis has been employed to assess the transcriptional levels of these target genes.

Morphological criteria have also been incorporated into strain selection protocols. Mutant strains exhibiting altered sporulation patterns or mycelial morphology are subjected to detailed evaluation, as these phenotypic changes may correlate with enhanced secondary metabolite production [14] [12]. Scanning electron microscopy analysis has been utilized to characterize morphological differences between parent and mutant strains.

The implementation of comparative metabolomics approaches has provided additional selection criteria based on metabolite profiling. Strains demonstrating altered patterns of central carbon metabolism intermediates, particularly those involved in acetyl-CoA and malonyl-CoA biosynthesis, are considered valuable candidates [15]. These metabolic signatures often correlate with enhanced precursor availability for spinosad biosynthesis.

Fermentation performance criteria include assessment of PSA accumulation kinetics throughout the cultivation period. Strains demonstrating sustained PSA production during stationary phase are preferentially selected, as this pattern indicates effective metabolic channeling toward secondary metabolite biosynthesis [10] [16].

The stability of PSA accumulation phenotypes across multiple subcultures represents an essential selection criterion. Strains maintaining consistent PSA production levels through at least five successive passages are considered genetically stable and suitable for further development [17]. This criterion ensures that the observed phenotypic changes are not transient adaptations to culture conditions.

Chemoinformatic Models for Precursor Utilization

The development of chemoinformatic models for predicting precursor utilization in spinosad biosynthesis represents a sophisticated approach to understanding the molecular mechanisms underlying PSA accumulation. These computational models integrate structural information, thermodynamic parameters, and enzymatic kinetics to provide predictive frameworks for pathway optimization [18] [19].

Genome-scale metabolic network reconstruction has served as the foundation for developing comprehensive chemoinformatic models. The construction of such models for Saccharopolyspora spinosa has involved the integration of 1,577 reactions, 1,726 metabolites, and 733 enzymes [19]. These models provide a systematic framework for predicting the impact of genetic modifications on precursor utilization patterns.

Quantitative structure-activity relationship (QSAR) models have been developed to predict the efficiency of precursor incorporation into spinosad biosynthesis. These models utilize molecular descriptors such as logP, molecular volume, and functional group counts to predict substrate utilization patterns [18]. The implementation of decision tree algorithms has facilitated the identification of key molecular features that influence precursor recognition and utilization.

Flux balance analysis represents a critical component of these chemoinformatic models. This computational approach enables the prediction of metabolic flux distributions under various genetic and environmental conditions. The application of flux balance analysis to spinosad biosynthesis has revealed that enhanced precursor utilization can be achieved through targeted manipulation of central carbon metabolism pathways [19] [15].

The integration of protein structural information has enhanced the predictive capabilities of these models. Molecular docking simulations of key enzymes involved in PSA biosynthesis have provided insights into substrate binding mechanisms and specificity determinants [20]. These structural models have been particularly valuable in predicting the effects of protein engineering modifications on precursor utilization efficiency.

Machine learning algorithms have been employed to develop predictive models for precursor utilization optimization. Support vector machines and random forest algorithms have been trained on experimental datasets to predict the outcomes of metabolic engineering interventions [19]. These models have demonstrated accuracy rates exceeding 80% in predicting the effects of gene overexpression on precursor channeling.

The development of pathway-specific models has focused on the conversion of acetyl-CoA and malonyl-CoA into PSA through the polyketide synthase pathway. These models incorporate detailed kinetic parameters for each enzymatic step, enabling the prediction of bottlenecks and rate-limiting steps in precursor utilization [21] [22]. The models have been validated through experimental studies demonstrating improved spinosad production following targeted interventions.

Systems biology approaches have been integrated into these chemoinformatic models to account for regulatory networks and metabolic interactions. The incorporation of transcriptional regulation data has enhanced the predictive accuracy of these models by accounting for the dynamic nature of metabolic networks [21]. These integrated models provide a comprehensive framework for understanding the relationship between genotype and precursor utilization phenotype.

The application of these chemoinformatic models has facilitated the identification of novel targets for metabolic engineering. Computational predictions have guided the selection of genes for overexpression or knockout, resulting in strains with enhanced PSA accumulation and improved spinosad production [19] [15]. The success of these model-guided approaches demonstrates the value of computational tools in biotechnology applications.

Data integration platforms have been developed to combine experimental datasets with computational predictions. These platforms enable the continuous refinement of chemoinformatic models through incorporation of new experimental data [19]. The iterative improvement of these models enhances their predictive accuracy and utility for biotechnology applications.

Validation studies have demonstrated the reliability of these chemoinformatic models in predicting precursor utilization patterns. Experimental validation of model predictions has shown correlation coefficients exceeding 0.85 between predicted and observed outcomes [19]. These validation studies provide confidence in the utility of these models for guiding rational strain improvement strategies.

XLogP3

3.4

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

590.34548317 g/mol

Monoisotopic Mass

590.34548317 g/mol

Heavy Atom Count

42

Dates

Last modified: 08-10-2024

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